

Spectroscopic Analysis of 4-Fluoro-3-iodo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1H-indazole

Cat. No.: B1322430


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **4-fluoro-3-iodo-1H-indazole** (CAS No. 518990-32-4). Due to the absence of publicly available experimental spectra for this specific molecule, the following data has been predicted based on established NMR principles and analysis of structurally related indazole compounds. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the structural characterization of this compound.

Predicted NMR Spectroscopic Data

The chemical structure and numbering scheme for **4-fluoro-3-iodo-1H-indazole** are provided below to facilitate the interpretation of the predicted NMR data. The substituents—a fluorine atom at the C4 position and an iodine atom at the C3 position—exert significant electronic effects that influence the chemical shifts and coupling patterns of the core indazole structure.

 Molecular structure of 4-fluoro-3-iodo-1H-indazole with atom numbering. **Figure 1.** Molecular structure of **4-fluoro-3-iodo-1H-indazole** with standard numbering.

The predicted quantitative NMR data are summarized in the tables below. These values are estimated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

(Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-1 (NH)	~13.5 - 14.0	br s	-
H-5	~7.2 - 7.4	dd	J(H5-H6) ≈ 8.5, J(H5-H7) ≈ 1.0
H-6	~7.4 - 7.6	t	J(H6-H5) ≈ 8.5, J(H6-H7) ≈ 8.5
H-7	~7.7 - 7.9	d	J(H7-H6) ≈ 8.5

br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet

Table 2: Predicted ¹³C NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C-3	~85 - 90
C-4	~155 - 160 (d, ¹ J(C-F) ≈ 240-250 Hz)
C-5	~115 - 120 (d, ³ J(C-F) ≈ 4-6 Hz)
C-6	~128 - 132
C-7	~120 - 125
C-7a	~140 - 145
C-3a	~125 - 130 (d, ² J(C-F) ≈ 15-20 Hz)

d = doublet

Table 3: Predicted ¹⁹F NMR Data

(Solvent: DMSO-d₆, Proton Decoupled)

Fluorine Atom	Predicted Chemical Shift (δ , ppm)
F-4	$\sim(-110) - (-125)$

Experimental Protocols for NMR Data Acquisition

The following section outlines a standard methodology for acquiring high-quality NMR spectra for small molecules such as **4-fluoro-3-iodo-1H-indazole**.

Sample Preparation

A standard procedure for preparing an NMR sample involves several key steps to ensure accuracy and high resolution.^[1]

- **Compound Weighing:** Accurately weigh approximately 5-20 mg of the solid **4-fluoro-3-iodo-1H-indazole** sample.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton. Other common solvents include chloroform- d ($CDCl_3$) and methanol- d_4 (CD_3OD).^[1]
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration ($\delta = 0.00$ ppm).^[1]
- **Mixing:** Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring 1H , ^{13}C , and ^{19}F NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).

- **Tuning and Shimming:** The spectrometer probe must be tuned to the appropriate frequencies for 1H , ^{13}C , and ^{19}F nuclei. The magnetic field homogeneity is then optimized through a

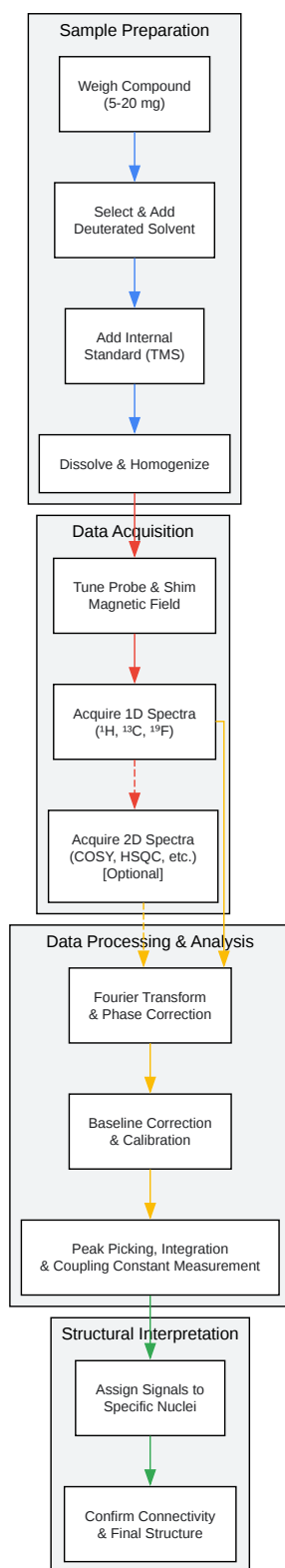
process called shimming to achieve sharp, symmetrical peaks.

- ^1H NMR Acquisition:
 - Pulse Angle: A 30-45 degree pulse angle is typically used.
 - Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.
 - Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
 - Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate.
- ^{13}C NMR Acquisition:
 - Mode: A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
 - Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals.
- ^{19}F NMR Acquisition:
 - Sensitivity: ^{19}F is a highly sensitive nucleus (similar to ^1H), so fewer scans are typically needed compared to ^{13}C NMR.[\[2\]](#)
 - Mode: Both proton-coupled and decoupled spectra can be informative. Decoupling simplifies the spectrum to a singlet (in this case) and can increase sensitivity.
 - Chemical Shift Range: ^{19}F NMR has a very wide chemical shift range, which minimizes the likelihood of signal overlap.[\[2\]](#)

Logical Workflow and Data Analysis

The process of NMR analysis follows a logical progression from sample preparation to final structure elucidation. This workflow is crucial for obtaining reliable and interpretable data.

NMR Analysis Workflow for Structural Elucidation



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Caption: General experimental workflow for NMR spectroscopy.

This diagram illustrates the sequential process, starting from meticulous sample preparation, followed by the acquisition of one-dimensional and optional two-dimensional NMR data. The raw data is then processed through Fourier transformation, phasing, and calibration. The final stage involves the detailed analysis of the processed spectra—including chemical shifts, integrals, and coupling constants—to assign signals and confirm the molecular structure.

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